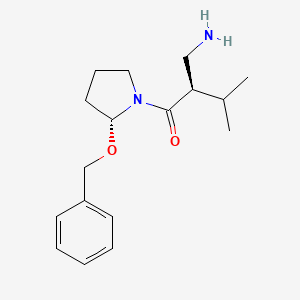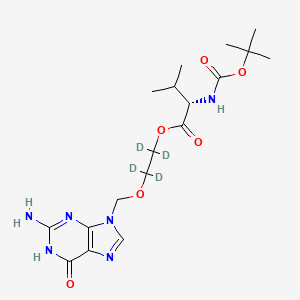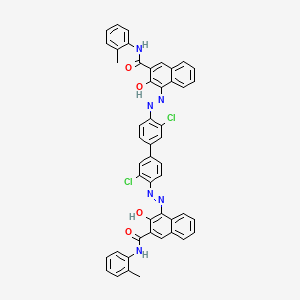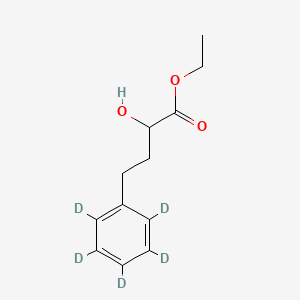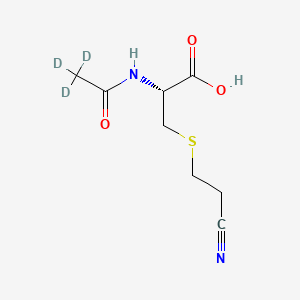
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is a deuterated derivative of N-acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is often used in scientific research due to its unique properties, which include the presence of a deuterium atom. Deuterium, a stable isotope of hydrogen, is used to trace and study various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of a cyanoethyl group. The deuterium atom is incorporated during the acetylation step. The reaction conditions often include the use of acetic anhydride and a deuterated solvent to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
科学的研究の応用
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is used to study metabolic pathways involving cysteine and its derivatives.
Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing cysteine.
Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.
作用機序
The mechanism of action of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine involves its incorporation into metabolic pathways where cysteine is a key component. The deuterium atom allows researchers to trace the compound through various biochemical processes, providing insights into reaction mechanisms and metabolic pathways.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: The non-deuterated version of the compound.
N-Acetyl-L-cysteine: A commonly used antioxidant and mucolytic agent.
S-(2-cyanoethyl)-L-cysteine: A precursor in the synthesis of various cysteine derivatives.
Uniqueness
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of the deuterium atom, which makes it particularly useful in tracing studies and kinetic experiments. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the compound is required.
特性
IUPAC Name |
3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKVYEUEJCNDHM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CSCCC#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)
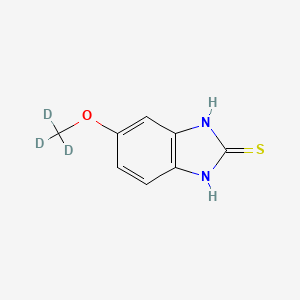

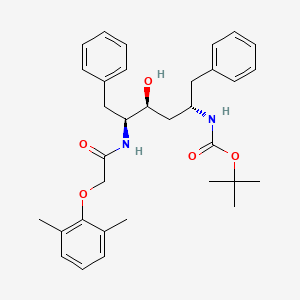
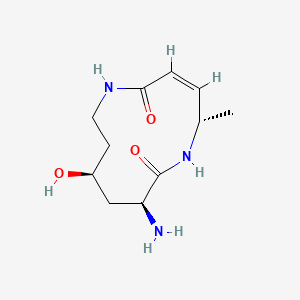

![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)
![[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B562802.png)
